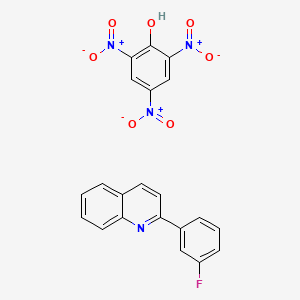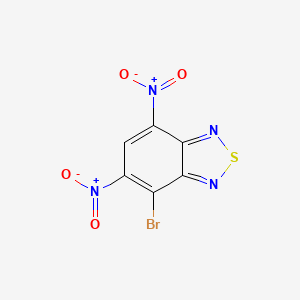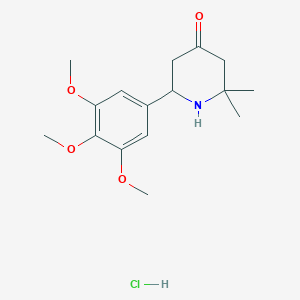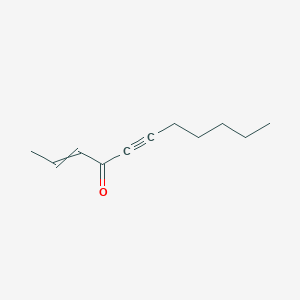
Undec-2-EN-5-YN-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-2-EN-5-YN-4-one is an organic compound characterized by the presence of both a double bond and a triple bond within its molecular structure. This compound belongs to the class of enynones, which are known for their unique reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undec-2-EN-5-YN-4-one typically involves the formation of the conjugated enynone system. One common method is the direct cross-coupling of 3-substituted enones with organoelement acetylene derivatives . Another approach involves the reaction of alkali-metal acetylides with epichlorohydrin, leading to the formation of enynols, which can be further oxidized to enynones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings, but optimized for higher yields and efficiency. This includes the use of catalytic systems and continuous flow reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Undec-2-EN-5-YN-4-one undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or alkanes.
Substitution: Nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, acids, and bases are frequently used.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Undec-2-EN-5-YN-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Undec-2-EN-5-YN-4-one involves its reactivity towards nucleophiles and electrophiles, facilitated by the conjugated enynone system. This reactivity allows it to participate in various organic transformations, targeting specific molecular pathways and functional groups .
Comparison with Similar Compounds
Similar Compounds
Undec-10-ynoic acid: Another enynone with similar reactivity but different structural features.
Undec-2-yne: A compound with a triple bond but lacking the conjugated enynone system.
Uniqueness
Undec-2-EN-5-YN-4-one is unique due to its conjugated enynone system, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
89523-67-1 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
undec-2-en-5-yn-4-one |
InChI |
InChI=1S/C11H16O/c1-3-5-6-7-8-10-11(12)9-4-2/h4,9H,3,5-7H2,1-2H3 |
InChI Key |
ADVWARIWTSKKCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


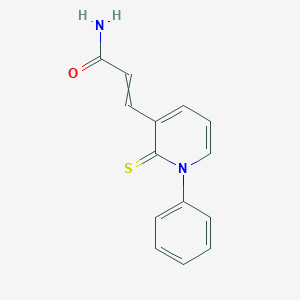
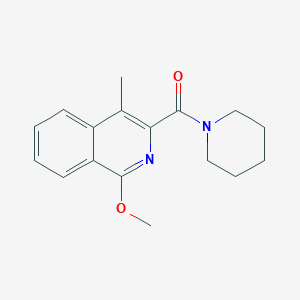
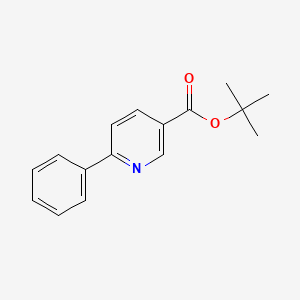
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
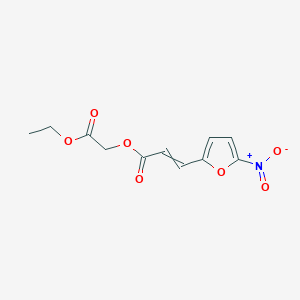
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
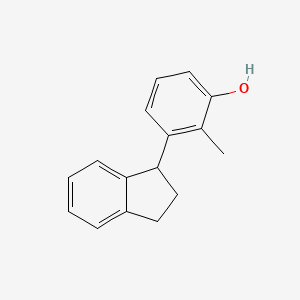
![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
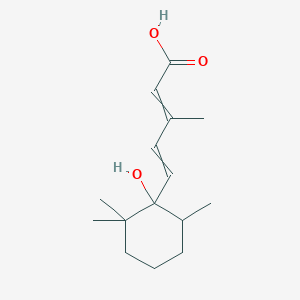
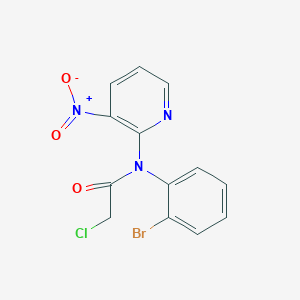
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
